1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene
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Overview
Description
1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene is an organic compound with the molecular formula C17H19NO3 It is a derivative of benzene, featuring an isopropyl group, a methyl group, and a nitrobenzyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol, isopropyl bromide, and 4-nitrobenzyl chloride.
Etherification: The first step involves the etherification of 4-methylphenol with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate to form 4-methyl-2-[(4-nitrobenzyl)oxy]benzene.
Alkylation: The next step is the alkylation of the intermediate product with isopropyl bromide in the presence of a strong base like sodium hydride to yield the final product, this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of 1-Isopropyl-4-methyl-2-[(4-aminobenzyl)oxy]benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene depends on its specific application
Binding to Receptors: The compound may bind to specific receptors or enzymes, modulating their activity.
Electron Transfer: The nitro group can participate in redox reactions, influencing cellular processes.
Structural Modulation: The compound’s structure allows it to interact with and modify the function of biomolecules.
Comparison with Similar Compounds
1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene can be compared to other benzene derivatives with similar substituents:
1-Isopropyl-4-methyl-2-[(4-aminobenzyl)oxy]benzene: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
1-Isopropyl-4-methyl-2-[(4-chlorobenzyl)oxy]benzene:
1-Isopropyl-4-methyl-2-[(4-methoxybenzyl)oxy]benzene: Features a methoxy group, influencing its reactivity and interactions.
These comparisons highlight the unique properties of this compound, particularly its nitro group, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
4-methyl-2-[(4-nitrophenyl)methoxy]-1-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(2)16-9-4-13(3)10-17(16)21-11-14-5-7-15(8-6-14)18(19)20/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOUPKOYCQGJPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
282104-73-8 |
Source
|
Record name | 1-ISOPROPYL-4-METHYL-2-((4-NITROBENZYL)OXY)BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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